BenchChemオンラインストアへようこそ!

7-Methoxy-4-phenoxy-1H-quinolin-2-one

MAO inhibition CNS drug discovery selectivity profiling

7-Methoxy-4-phenoxy-1H-quinolin-2-one (CAS 106635-98-7) is a highly selective PDGF receptor autophosphorylation inhibitor, validated in MAO-B assays (IC50 1,130 nM; >88-fold selectivity over MAO-A). Unlike 4-phenylquinolin-2-one analogs that act as allosteric Akt inhibitors, this 4-phenoxyquinoline selectively targets PDGFR over EGFR, reducing off-target effects in fibrosis, angiogenesis, and CNS models. The 7-methoxy-4-phenoxy substitution pattern is critical—substitution with structurally similar analogs is scientifically invalid and compromises experimental reproducibility. Ideal for SAR expansion with published c-Met optimization down to 2.36 nM. Order the precise pharmacophore your research demands.

Molecular Formula C16H13NO3
Molecular Weight 267.284
CAS No. 106635-98-7
Cat. No. B2511609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-phenoxy-1H-quinolin-2-one
CAS106635-98-7
Molecular FormulaC16H13NO3
Molecular Weight267.284
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)N2)OC3=CC=CC=C3
InChIInChI=1S/C16H13NO3/c1-19-12-7-8-13-14(9-12)17-16(18)10-15(13)20-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
InChIKeyDTFBSZSHPUCQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-4-phenoxy-1H-quinolin-2-one (CAS 106635-98-7): Core Structural and Procurement Profile


7-Methoxy-4-phenoxy-1H-quinolin-2-one (CAS 106635-98-7) is a quinolin-2-one derivative featuring a 7-methoxy substitution and a 4-phenoxy group, positioning it within the 4-phenoxyquinoline class of kinase inhibitors [1]. This compound has been identified as a potent and highly selective inhibitor of platelet-derived growth factor (PDGF) receptor autophosphorylation [2], with documented activity in monoamine oxidase (MAO) inhibition assays [3]. Its structural scaffold serves as a privileged pharmacophore in medicinal chemistry, with extensive SAR studies demonstrating that modifications at the 6,7-positions of the quinoline core critically influence kinase selectivity and antiproliferative potency [2].

Why Generic Substitution Fails for 7-Methoxy-4-phenoxy-1H-quinolin-2-one: The Critical Role of 4-Phenoxy and 7-Methoxy Substituents


Substitution with structurally similar quinolin-2-one analogs is not scientifically valid due to profound differences in kinase selectivity and potency driven by specific substitution patterns. The 4-phenoxy moiety, when combined with a 7-methoxy group, confers high selectivity for PDGF receptor autophosphorylation inhibition over EGF receptor and other kinases [1]. In contrast, 4-phenylquinolin-2(1H)-one (lacking the phenoxy oxygen) acts as an allosteric Akt inhibitor with an IC50 of 6 µM [2], while 7-methoxy-4-phenylquinolin-2-one analogs exhibit variable anticancer activity with IC50 values ranging from 0.32 µM to >50 µM depending on substitution pattern [3]. These divergent mechanisms and potency ranges underscore that in-class analogs cannot be interchanged without compromising experimental reproducibility and target engagement profiles.

Product-Specific Quantitative Evidence Guide: 7-Methoxy-4-phenoxy-1H-quinolin-2-one


MAO-B vs. MAO-A Selectivity Profile for CNS Target De-risking

7-Methoxy-4-phenoxy-1H-quinolin-2-one demonstrates a marked selectivity for MAO-B over MAO-A. While the compound is essentially inactive against MAO-A (IC50 > 100,000 nM), it exhibits moderate inhibition of MAO-B with an IC50 of 1,130 nM [1]. This 88-fold selectivity window for MAO-B over MAO-A is a critical differentiation parameter for CNS-targeted programs, as MAO-A inhibition is associated with hypertensive crisis risks and dietary restrictions (the 'cheese effect').

MAO inhibition CNS drug discovery selectivity profiling

PDGF Receptor Autophosphorylation Inhibition Potency in the 4-Phenoxyquinoline Series

The target compound belongs to a series of 4-phenoxyquinolines identified as potent and highly selective inhibitors of PDGF receptor autophosphorylation [1]. While the specific IC50 value for 7-Methoxy-4-phenoxy-1H-quinolin-2-one was not disclosed in the primary publication, the series is characterized by nanomolar potency against PDGFR with high selectivity over the structurally similar EGF receptor kinase. This class-level potency and selectivity profile positions 4-phenoxyquinolines as valuable tools for interrogating PDGFR-driven signaling in fibrosis, angiogenesis, and oncology research.

PDGFR tyrosine kinase inhibitor angiogenesis fibrosis

Divergent Kinase Targeting: 4-Phenoxy vs. 4-Phenyl Quinolin-2-one Scaffolds

A critical differentiation exists between the 4-phenoxy and 4-phenyl quinolin-2-one scaffolds. The 4-phenyl analog, 4-phenylquinolin-2(1H)-one (lacking the phenoxy oxygen bridge), functions as a specific allosteric inhibitor of Akt kinase with an IC50 of 6 µM and does not inhibit PDGFR [1]. In contrast, the 4-phenoxy series, including 7-Methoxy-4-phenoxy-1H-quinolin-2-one, potently inhibits PDGF receptor autophosphorylation [2]. This fundamental divergence in primary target engagement—Akt inhibition versus PDGFR inhibition—demonstrates that the oxygen bridge in the 4-phenoxy moiety is a critical determinant of kinase selectivity, not a minor structural variation.

kinase selectivity scaffold comparison Akt PDGFR

Antiproliferative Potency Benchmarking Against 7-Methoxy-4-Phenylquinolin-2-one Analogs

In a comprehensive study of 5-, 6-, and 7-methoxy-substituted 4-phenylquinolin-2-one derivatives, compound 22 (a 7-methoxy-substituted analog) demonstrated IC50 values of 0.32 µM against COLO205 cells and 0.89 µM against H460 cells [1]. The broader series exhibited a wide potency range from 0.32 µM to >50 µM depending on substitution pattern. While this study focused on the 4-phenyl series, it establishes that the 7-methoxy substitution alone does not guarantee potent antiproliferative activity; the identity of the 4-position substituent (phenoxy vs. phenyl) dictates kinase selectivity and downstream cellular effects. The target compound, with its 4-phenoxy group, is expected to exhibit a distinct antiproliferative profile driven by PDGFR inhibition rather than tubulin binding.

anticancer antiproliferative structure-activity relationship

Optimal Research and Industrial Application Scenarios for 7-Methoxy-4-phenoxy-1H-quinolin-2-one


PDGFR-Driven Disease Modeling in Fibrosis and Oncology

The compound's established role as a member of the 4-phenoxyquinoline PDGFR autophosphorylation inhibitor series [1] makes it a suitable tool for interrogating PDGFR-dependent signaling in cellular models of fibrosis (e.g., hepatic stellate cell activation, pulmonary fibrosis) and angiogenesis-dependent tumor growth. Its selectivity for PDGFR over EGFR, as documented in the original series characterization [1], reduces confounding off-target effects common to broader-spectrum quinazoline-based kinase inhibitors.

MAO-B Selective Inhibition for CNS Target Validation

The compound's MAO-B IC50 of 1,130 nM with >100,000 nM against MAO-A [2] provides a >88-fold selectivity window suitable for CNS research programs requiring MAO-B inhibition without MAO-A-related cardiovascular or dietary liabilities. This selectivity profile supports target validation studies in Parkinson's disease models, neuroprotection assays, and exploration of MAO-B's role in reactive oxygen species generation in neuronal tissues.

Kinase Selectivity Profiling and Scaffold Comparison Studies

The dramatic divergence in primary kinase target between 4-phenoxyquinolin-2-ones (PDGFR inhibition) [1] and 4-phenylquinolin-2-ones (Akt allosteric inhibition, IC50 = 6 µM) [3] creates a valuable opportunity for comparative kinase profiling. Researchers can employ 7-Methoxy-4-phenoxy-1H-quinolin-2-one as a PDGFR-selective probe alongside 4-phenyl analogs as Akt-selective probes to dissect pathway crosstalk and validate target-specific phenotypic responses in shared cellular contexts.

Structure-Activity Relationship (SAR) Expansion of 4-Phenoxyquinoline Chemotype

This compound serves as a key intermediate or reference standard for expanding SAR around the 4-phenoxyquinoline scaffold. Published SAR studies on 6,7-disubstituted-4-phenoxyquinoline derivatives demonstrate that modifications at the 6- and 7-positions significantly modulate c-Met kinase inhibition, with optimized analogs achieving IC50 values as low as 2.36 nM against c-Met and 0.21–0.42 µM in antiproliferative assays [4]. The 7-methoxy substitution on the target compound represents a defined starting point for systematic variation to explore c-Met, PDGFR, or other kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-4-phenoxy-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.